molecular formula C10H10N2O3 B1309870 5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid CAS No. 957509-85-2

5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid

Cat. No. B1309870
M. Wt: 206.2 g/mol
InChI Key: IPQDIQFVWZLMHT-UHFFFAOYSA-N
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Description

The compound of interest, 5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid, is a derivative of pyrazole and furan carboxylic acid. Pyrazole derivatives are known for their biological importance and have been the subject of various studies due to their potential pharmacological activities. Furan derivatives are also significant in medicinal chemistry, often contributing to the structural diversity of drug-like molecules.

Synthesis Analysis

The synthesis of pyrazole derivatives can involve cyclocondensation reactions, as seen in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, where ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine are used as starting materials . Similarly, furan derivatives can be synthesized from furan carboxylic acids, which can undergo further reactions to yield various functionalized compounds, such as oxadiazoles and triazoles . The synthesis of the specific compound , however, is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction. For instance, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was elucidated using these methods, providing insights into the spatial arrangement of the molecule . The molecular structure is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Pyrazole and furan derivatives can undergo various chemical reactions. For example, the nitration of methyl 3-(4-methylfurazan-3-yl)-1H-pyrazole-5-carboxylate leads to the production of nitro derivatives, which can be used in further chemical transformations such as the Hofmann rearrangement . The reactivity of these compounds is influenced by their functional groups and the electronic properties of the pyrazole and furan rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole and furan derivatives, such as their optical properties, can be influenced by the substituents on the rings. For instance, the absorption and emission spectra of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives vary depending on the substituents, which can affect their potential applications in materials science or as fluorescent probes . The solubility, stability, and reactivity of these compounds are also important parameters that determine their suitability for various applications.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid is involved in various chemical synthesis processes and studies of its properties and reactions. For instance, it is used in the synthesis of novel methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates via decyclization reactions, with their analgesic activity being explored through intraperitoneal injection in mice, demonstrating the compound's role in producing potentially bioactive molecules (Igidov et al., 2022). The furan ring containing organic ligands derived from similar compounds shows chelating properties with transition metals, suggesting applications in coordination chemistry and potentially in developing new materials or catalysts (Patel, 2020).

Catalytic and Biological Applications

The compound's derivatives have been investigated for their catalytic synthesis and antioxidant properties, indicating their potential as antioxidant agents. This includes the study of (E)-3-(3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-(substituted)prop-2-en-1-one derivatives, which show promising results in in vitro antioxidant activity (Prabakaran et al., 2021). Additionally, the structural and spectral investigations of related pyrazole-4-carboxylic acid derivatives help in understanding the molecular basis of their biological importance, further suggesting their utility in medicinal chemistry and drug design (Viveka et al., 2016).

Antimicrobial and Synthetic Utility

Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, showcasing the potential of such molecules in developing new therapeutic agents. This includes the synthesis of functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrazoline-containing moieties with promising in vitro antibacterial and antifungal activities (Abdelhamid et al., 2019). These studies highlight the compound's role in the discovery and development of novel antimicrobial agents.

Regioselective Synthesis and Heterocyclic Compounds

The compound also serves as a precursor in regioselective syntheses of novel heterocyclic compounds, including polyfunctionally substituted pyrazolo[1,5-a]pyrimidines. Such methodologies offer efficient routes to diverse heterocyclic structures with potential biological activities, demonstrating the compound's versatility in organic synthesis (Quiroga et al., 2007).

properties

IUPAC Name

5-[(4-methylpyrazol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7-4-11-12(5-7)6-8-2-3-9(15-8)10(13)14/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQDIQFVWZLMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid

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